Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via the Hantzsch multicomponent reaction. This method involves condensation of 1-(2-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol at 80°C for 2 hours, yielding the product with 85% efficiency after crystallization . The compound crystallizes in a monoclinic system (space group P2₁/c) with molecular formula C₂₁H₂₃N₅O₆ and exhibits a planar 1,4-DHP ring stabilized by intramolecular hydrogen bonding . Its structure is characterized by a 2-nitrophenyl substituent at the 4-position and ethyl ester groups at the 3,5-positions (Figure 1). Notably, it is identified as an impurity (Nifedipine Impurity Z1) in the calcium channel blocker nifedipine, highlighting its relevance in pharmaceutical quality control .
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-5-26-18(22)15-11(3)20-12(4)16(19(23)27-6-2)17(15)13-9-7-8-10-14(13)21(24)25/h7-10,17,20H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGAIVVQLEDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329888 | |
| Record name | diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21829-26-5 | |
| Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21829-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 168044 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC168044 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH7UF2Z3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-nitrobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the nitro group can yield the corresponding amino derivative.
Substitution: The nitrophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: The major product is the pyridine derivative.
Reduction: The major product is the amino derivative.
Substitution: The products depend on the substituent introduced, such as halogenated or sulfonated derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antihypertensive Activity
Dihydropyridines are widely recognized for their effectiveness in managing hypertension. Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate acts as an impurity in formulations of antihypertensive medications. Its structural similarity to active compounds allows it to be studied for potential pharmacological activity, although it is not the primary active ingredient.
1.2 Calcium Channel Blocker
This compound shares characteristics with calcium channel blockers, which are essential in treating cardiovascular diseases. The mechanism involves inhibiting calcium influx into cells, thereby reducing vascular resistance and lowering blood pressure. Research indicates that dihydropyridines can selectively block L-type calcium channels, making them effective in cardiovascular therapy .
Synthesis and Chemical Properties
2.1 Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One notable method includes a one-pot synthesis approach that simplifies the process while maintaining yield and purity .
2.2 Chemical Properties
- Molecular Formula : C19H22N2O6
- Molecular Weight : 374.39 g/mol
- Density : 1.226 g/cm³
- Boiling Point : Approximately 497.2 °C
- Melting Point : 166-168 °C (predicted) .
Given its classification as an impurity in pharmaceutical products, regulatory bodies emphasize the need for stringent quality control measures to monitor levels of this compound in drug formulations to ensure patient safety and drug efficacy.
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. Similar to nifedipine, it likely inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation and reduced cardiac workload, contributing to its potential antihypertensive and antianginal effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2-nitrophenyl group in the target compound and nifedipine contrasts with the 3-nitrophenyl in YC-93 and nicardipine. The nitro group’s position significantly impacts calcium channel binding; 3-nitro derivatives (e.g., YC-93) exhibit 100–300× greater vasodilatory potency than 2-nitro analogs due to enhanced planarity of the 1,4-DHP ring .
- Nicardipine’s benzyl ester further enhances tissue selectivity .
- Synthetic Efficiency : The target compound’s one-pot synthesis achieves higher yields (85%) than multi-step routes for nicardipine (60–70%) .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected 1,4-DHPs
Key Findings :
- Potency : YC-93’s 3-nitrophenyl group and optimized ester side chains confer superior potency (EC₅₀ 0.001–0.005 μM) compared to nifedipine (EC₅₀ 0.1–0.5 μM) .
- Selectivity : YC-93 shows preferential vasodilation in cerebral and coronary vessels, attributed to its bulky ester substituents enhancing tissue penetration .
- Toxicity : Ethyl esters (target compound) may reduce acute toxicity compared to methyl esters, as seen in nifedipine’s lower LD₅₀ .
Crystallographic and Conformational Analysis
X-ray studies reveal that 1,4-DHP ring planarity correlates with pharmacological activity. For example:
- The target compound’s 2-nitrophenyl group induces slight ring puckering, reducing calcium channel affinity compared to the near-planar 3-nitrophenyl derivatives like YC-93 .
- Nisoldipine (3-CN substituent) adopts a boat conformation, while 3-nitro derivatives (e.g., YC-93) exhibit flattened rings, enhancing receptor interaction .
Biological Activity
Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its biological activities, particularly in the context of cardiovascular pharmacology. This article explores its biological activity, synthesis, and structure-activity relationships based on current research findings.
- Molecular Formula : C19H22N2O6
- Molecular Weight : 374.39 g/mol
- CAS Number : 21829-28-7
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits various biological activities primarily linked to its role as a calcium channel blocker. The compound is structurally related to known antihypertensive agents such as nifedipine and has been evaluated for its potential therapeutic effects in cardiovascular diseases.
The primary mechanism of action involves the inhibition of calcium channels, which leads to vasodilation and reduced blood pressure. The presence of the nitrophenyl group is critical for enhancing the compound's interaction with calcium channels. Research has demonstrated that compounds in this class can effectively block L-type calcium channels, contributing to their antihypertensive effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the 4-position of the dihydropyridine ring significantly influence biological activity. For instance:
| Compound Variation | Calcium Channel Inhibition (%) | Reference |
|---|---|---|
| Diethyl 2,6-Dimethyl-4-(2-nitrophenyl) | 52% (compared to nimodipine) | |
| Other derivatives with varying substitutions | Ranged from 22% to 51% |
These variations highlight the importance of specific substituents in modulating the pharmacological profile of dihydropyridine derivatives.
Case Studies and Research Findings
-
Calcium Channel Blocking Activity :
A study evaluated a series of dihydropyridine derivatives, including diethyl 2,6-dimethyl-4-(2-nitrophenyl), for their calcium channel blocking activity. The results indicated that this compound exhibited comparable efficacy to established drugs like nimodipine . -
Antioxidant Properties :
Recent investigations have also suggested potential antioxidant properties associated with this compound. Dihydropyridines have been shown to scavenge free radicals and reduce oxidative stress in cellular models . -
Multifunctional Activity :
Some studies have proposed that diethyl 2,6-dimethyl-4-(2-nitrophenyl) could serve as a multitarget drug candidate due to its ability to inhibit multiple pathways involved in cardiovascular diseases .
Synthesis
The synthesis of this compound typically involves a one-pot Hantzsch reaction. This method combines various reactants under controlled conditions to yield high-purity products:
- Combine ethyl acetoacetate and ammonium acetate.
- Add 1-(2-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde.
- Stir the mixture at elevated temperatures (around 80 °C) for several hours.
- Crystallize the product from ethanol for purification.
Q & A
Q. What are the standard synthetic routes for preparing diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate?
The compound is typically synthesized via the Hantzsch dihydropyridine reaction. A one-pot method involves refluxing 1-(2-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (derived from o-nitroaniline), ethyl acetoacetate, and ammonium acetate in ethanol at 80°C for 2–5 hours. The product is crystallized from ethanol with yields up to 85% . Alternative routes use substituted benzaldehydes (e.g., 3-nitrobenzaldehyde) under similar conditions, with reaction monitoring via TLC (n-hexane/EtOAc 4:1) .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) reveals a non-planar 1,4-dihydropyridine (DHP) ring adopting a flattened boat conformation. The 2-nitrophenyl substituent introduces steric and electronic effects, creating dihedral angles (e.g., 29.04° with pyrazole rings) that stabilize intramolecular hydrogen bonds (e.g., C5—H5A···O4). The crystal packing is stabilized by N—H···O and C—H···π interactions, forming 2D networks . Data collection and refinement are performed using Bruker APEX2/SAINT and SHELXL .
Q. What spectroscopic techniques are used for structural validation?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the DHP scaffold and substituent positions. Infrared spectroscopy (IR) identifies carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight, while SC-XRD provides definitive stereochemical assignments .
Advanced Research Questions
Q. How does the puckering of the 1,4-dihydropyridine ring influence pharmacological activity?
X-ray studies show that increased planarity of the DHP ring correlates with enhanced calcium channel antagonist activity. For example, nifedipine derivatives with planar DHP rings exhibit 10-fold higher potency in radioligand binding assays compared to pharmacologic assays. Substituents at the 4-position (e.g., 2-NO₂) modulate ring puckering via steric effects, altering interactions with L-type calcium channels . Cremer-Pople parameters (e.g., total puckering amplitude, ) quantify deviations from planarity .
Q. What methodological challenges arise in resolving discrepancies between binding assays and functional pharmacologic data?
Radioligand binding assays (e.g., [³H]nitrendipine displacement) often show higher sensitivity than functional assays (e.g., K⁺-induced smooth muscle contraction). This discrepancy (~10-fold difference) may stem from assay conditions (e.g., membrane vs. tissue preparations) or ligand-receptor kinetics. Normalizing data to receptor density or using Schild analysis can reconcile these differences .
Q. How can computational methods predict the conformational stability of derivatives?
Density Functional Theory (DFT) optimizes ground-state geometries, while Molecular Dynamics (MD) simulations assess solvent effects on ring puckering. Torsional angle analysis (e.g., C4-substituent orientation) and hydrogen-bonding networks are validated against SC-XRD data. Software like Gaussian or OLEX2 integrates these approaches .
Q. What strategies improve the resolution of X-ray crystallographic data for dihydropyridine derivatives?
High-resolution data (≤ 0.8 Å) is achieved using synchrotron radiation or low-temperature (100 K) data collection. SHELXL refinement with anisotropic displacement parameters and TwinRotMat for twinned crystals enhances accuracy. Hydrogen atoms are placed geometrically or located via difference Fourier maps .
Methodological Tables
Table 1: Key Crystallographic Parameters
| Parameter | Value (Example from ) |
|---|---|
| Space group | Monoclinic, |
| Unit cell (Å, °) | , , , |
| Hydrogen bonds | N3—H1···O3 (2.86 Å), C3—H3A···N2 (2.56 Å) |
| Flack parameter | 0.01(2) |
Table 2: Synthetic Yield Optimization
| Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|
| 2 | 80 | 85 |
| 12 | Reflux | 72 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
